

In-Depth Toxicological Profile of (Z)-Hex-4-enal

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Compound of Interest

Compound Name: (Z)-Hex-4-enal

Cat. No.: B1594683

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A Technical Guide for Researchers and Drug Development Professionals

(Z)-Hex-4-enal, a volatile organic compound found in various fruits and vegetables, is also utilized as a flavoring agent in the food industry. A comprehensive understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This technical guide provides a detailed overview of the available toxicological data on **(Z)-Hex-4-enal**, leveraging read-across data from structurally similar compounds where direct data is unavailable. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Direct toxicological data for **(Z)-Hex-4-enal** is limited. Therefore, a read-across approach has been employed, primarily using data from its structural isomer, trans-2-hexenal, a well-studied α,β -unsaturated aldehyde. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated **(Z)-Hex-4-enal** as part of a group of flavoring agents and have not expressed a safety concern at current intake levels. This guide summarizes the available data on acute, sub-chronic, and genetic toxicity, and details the experimental protocols for key studies.

Data Presentation

Due to the scarcity of direct quantitative toxicological data for **(Z)-Hex-4-enal**, this section presents data for the read-across surrogate, trans-2-hexenal.

Table 1: Acute Toxicity of trans-2-Hexenal

Species	Route of Administration	Endpoint	Value	Reference
Rat	Oral	LD50	780 mg/kg bw	[1]
Rabbit	Dermal	LD50	600 mg/kg bw	[2]

Table 2: Repeated-Dose Toxicity of trans-2-Hexenal

Species	Duration	Route of Administration	NOAEL	Study Type	Reference
Rabbit	13 weeks	Oral (gavage)	200 mg/kg bw/day	Sub-chronic toxicity study	[3]

Table 3: Genotoxicity of trans-2-Hexenal

Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames test)	S. typhimurium TA100, TA104	Without S9	Positive	[3]
In vivo Micronucleus Test	Human buccal mucosa cells	N/A	Positive	[2]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on OECD guidelines and published literature.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol for trans-2-hexenal followed the principles of OECD Guideline 471.

- **Strains:** Salmonella typhimurium strains TA100 and TA104, which are sensitive to base-pair substitution mutagens, were used.
- **Metabolic Activation:** The assay was conducted with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
- **Procedure:** The tester strains were exposed to various concentrations of the test substance in the presence and absence of the S9 mix. The mixture was then plated on a minimal glucose agar medium lacking histidine.
- **Incubation:** The plates were incubated at 37°C for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Micronucleus Assay

The in vivo micronucleus assay assesses the ability of a substance to cause chromosomal damage. The study on trans-2-hexenal in human buccal mucosa cells provides evidence of its genotoxic potential in vivo.

- **Subjects:** Healthy, non-smoking human volunteers were recruited.
- **Exposure:** Subjects rinsed their mouths with a dilute aqueous solution of trans-2-hexenal (e.g., 10 ppm) for a specified duration and frequency.
- **Sample Collection:** Exfoliated buccal mucosa cells were collected at baseline and at several time points after exposure by gently scraping the inside of the cheek.
- **Slide Preparation:** The collected cells were smeared onto microscope slides, fixed, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

- **Analysis:** The frequency of micronucleated cells (cells containing small, extranuclear bodies of chromatin) was determined by microscopic examination of a large number of cells (typically at least 2000 cells per subject per time point). An increase in the frequency of micronucleated cells post-exposure indicates chromosomal damage.

90-Day Repeated-Dose Oral Toxicity Study in Rodents

This study provides information on the potential adverse health effects of a substance following prolonged exposure. The protocol is based on OECD Guideline 408.

- **Animals:** Young, healthy rodents (typically rats) of a single strain are used. Both sexes are included in equal numbers.
- **Dose Groups:** At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.
- **Administration:** The test substance is administered orally, typically by gavage or in the diet, seven days a week for 90 days.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** Towards the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
- **Pathology:** At the end of the 90-day period, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
- **Endpoint Evaluation:** The study evaluates a wide range of endpoints, including mortality, clinical signs, body weight changes, organ weights, and microscopic changes in tissues, to determine the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualization

Metabolic Pathway of Unsaturated Aldehydes

Caption: Metabolic detoxification of unsaturated aldehydes via glutathione conjugation.

Experimental Workflow for Ames Test

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Logical Relationship in Read-Across for Toxicity Assessment

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